REACTION_SMILES
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[BH4-:12].[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:14][OH:15].[Na+:13].[OH:1][CH:2]([C:3](=[O:4])[O:5][CH3:6])[CH2:7][C:8](=[O:9])[O:10][CH3:11]>>[OH:1][CH:2]([CH2:3][OH:4])[CH2:7][C:8](=[O:9])[O:10][CH3:11]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CC(O)C(=O)OC
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Name
|
|
Type
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product
|
Smiles
|
COC(=O)CC(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH4-:12].[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:14][OH:15].[Na+:13].[OH:1][CH:2]([C:3](=[O:4])[O:5][CH3:6])[CH2:7][C:8](=[O:9])[O:10][CH3:11]>>[OH:1][CH:2]([CH2:3][OH:4])[CH2:7][C:8](=[O:9])[O:10][CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CC(O)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CC(O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |